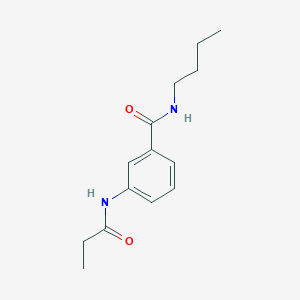![molecular formula C22H21N3O2 B269201 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269201.png)
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is commonly referred to as ANCCA and is a small molecule inhibitor of histone acetyltransferase (HAT) activity. ANCCA has been shown to have potential therapeutic benefits in cancer treatment due to its ability to inhibit the activity of certain oncogenes. In
Aplicaciones Científicas De Investigación
ANCCA has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of certain oncogenes such as c-Myc and E2F1, which play a crucial role in cancer development and progression. ANCCA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest that ANCCA has potential therapeutic benefits in cancer treatment.
Mecanismo De Acción
ANCCA inhibits the activity of 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes by binding to the substrate-binding site of the enzyme. This prevents the acetylation of histone proteins, which are crucial for gene expression. ANCCA has been shown to selectively inhibit the activity of p300/CBP-associated factor (PCAF) and GCN5, which are two important 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes involved in oncogenesis.
Biochemical and Physiological Effects:
ANCCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. ANCCA has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANCCA has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. ANCCA has also been shown to have high selectivity for certain 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, ANCCA has certain limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. ANCCA also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
ANCCA has potential applications in cancer treatment and other diseases where 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes play a role. Future research could focus on optimizing the synthesis method to improve the yield and purity of ANCCA. Additionally, further studies could be conducted to investigate the effectiveness of ANCCA in vivo and to identify potential drug targets for ANCCA. ANCCA could also be used as a tool to study the role of 4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide enzymes in various biological processes.
Métodos De Síntesis
ANCCA can be synthesized through a multi-step process involving the reaction of N-ethyl-N-phenylbenzamide with aniline and isocyanate. The resulting product is then purified through column chromatography to obtain pure ANCCA. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
4-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide |
|---|---|
Fórmula molecular |
C22H21N3O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-ethyl-N-phenyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-2-25(20-11-7-4-8-12-20)21(26)17-13-15-19(16-14-17)24-22(27)23-18-9-5-3-6-10-18/h3-16H,2H2,1H3,(H2,23,24,27) |
Clave InChI |
PFANLNOKMWKRHM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide](/img/structure/B269118.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269119.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)
![N-acetyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269121.png)
![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)
![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)
![N-{3-[(acetylcarbamothioyl)amino]phenyl}butanamide](/img/structure/B269126.png)

![N-isopropyl-3-({[(phenylacetyl)amino]carbothioyl}amino)benzamide](/img/structure/B269132.png)
![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269134.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269136.png)
![2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269138.png)
![3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269139.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B269141.png)